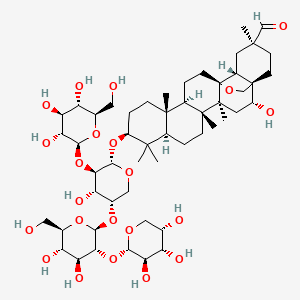![molecular formula C10H11N4Na2O9P B13393120 disodium;[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13393120.png)
disodium;[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthosine 5’-monophosphate disodium salt: is a nucleotide that plays a crucial role in purine metabolism. It is an intermediate in the biosynthesis of guanosine monophosphate, which is essential for DNA, RNA, and glycoprotein synthesis . The compound has the molecular formula C10H11N4Na2O9P and a molecular weight of 408.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthosine 5’-monophosphate disodium salt is synthesized from inosine-5’-monophosphate through the action of inosine monophosphate dehydrogenase . The reaction involves the oxidation of inosine-5’-monophosphate to xanthosine 5’-monophosphate.
Industrial Production Methods: Industrial production of xanthosine 5’-monophosphate disodium salt typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce inosine-5’-monophosphate, which is then converted to xanthosine 5’-monophosphate through enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: Xanthosine 5’-monophosphate disodium salt undergoes various chemical reactions, including:
Oxidation: Conversion of inosine-5’-monophosphate to xanthosine 5’-monophosphate.
Substitution: Reaction with nitrite to form xanthosine 5’-monophosphate.
Common Reagents and Conditions:
Oxidation: Inosine monophosphate dehydrogenase as the enzyme.
Substitution: Nitrite in aqueous solution.
Major Products Formed:
Oxidation: Xanthosine 5’-monophosphate.
Substitution: Xanthosine 5’-monophosphate.
Scientific Research Applications
Chemistry: Xanthosine 5’-monophosphate disodium salt is used as an intermediate in the synthesis of guanosine monophosphate, which is crucial for various biochemical processes .
Biology: In biological research, it is used to study purine metabolism and the role of inosine monophosphate dehydrogenase in cellular processes .
Industry: In the industrial sector, xanthosine 5’-monophosphate disodium salt is used in the production of nucleotides and nucleotide derivatives for various applications .
Mechanism of Action
Xanthosine 5’-monophosphate disodium salt exerts its effects by acting as an intermediate in the purine metabolism pathway. It is generated from inosine-5’-monophosphate by the enzyme inosine monophosphate dehydrogenase . This conversion is a rate-limiting step in the synthesis of guanosine monophosphate, which is essential for DNA, RNA, and glycoprotein synthesis .
Comparison with Similar Compounds
Inosine-5’-monophosphate: Precursor in the synthesis of xanthosine 5’-monophosphate.
Guanosine monophosphate: Product formed from xanthosine 5’-monophosphate.
Uniqueness: Xanthosine 5’-monophosphate disodium salt is unique due to its role as an intermediate in the purine metabolism pathway. It is specifically involved in the rate-limiting step of guanosine monophosphate synthesis, making it a critical compound in nucleotide biosynthesis .
Properties
IUPAC Name |
disodium;[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O9P.2Na/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPVYRBCIRHGSZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4Na2O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9baFluoroa1,10adihydroxya1a(2ahydroxyacetyl)a9a,11aadimethyla1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aHacyclopenta[a]phenanthrena7aone](/img/structure/B13393076.png)






![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)-](/img/structure/B13393112.png)



![3-[2-[1-[4-[(4-Acetylpiperazin-1-yl)methyl]phenyl]ethylamino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B13393128.png)
